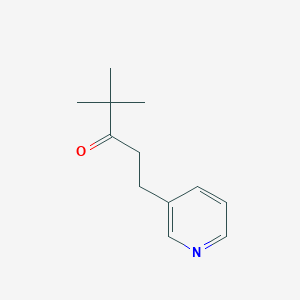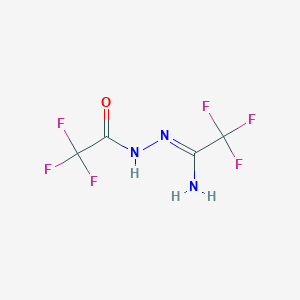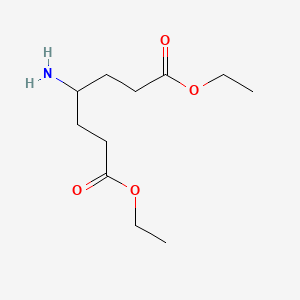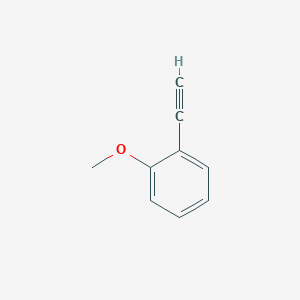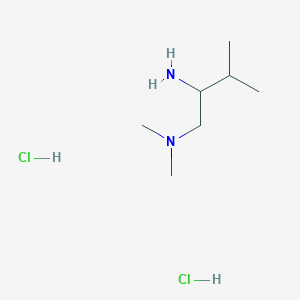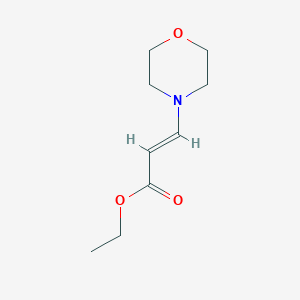
Ethyl (E)-3-Morpholinoacrylate
Vue d'ensemble
Description
Ethyl (E)-3-Morpholinoacrylate (EMA) is an organic compound with a wide range of applications in the medical and scientific fields. It is a derivative of morpholine, a cyclic amine, and is a colorless, water-soluble liquid. Its unique properties make it an ideal choice for a variety of applications, from medical to research.
Applications De Recherche Scientifique
1. Medicinal Chemistry Applications
Ethyl (E)-3-morpholinoacrylate and its derivatives have significant applications in medicinal chemistry. For example, (S)-N-[1-(3-Morpholin-4-ylphenyl)ethyl]-3-phenylacrylamide was synthesized as an orally bioavailable KCNQ2 potassium channel opener. In a rat model of migraine, it demonstrated significant oral activity in reducing cortical spreading depressions induced by potassium chloride, which is a model for migraine research (Wu et al., 2003).
2. Synthesis of Kinase Inhibitors
This compound is used in the synthesis of kinase inhibitors, which are important in cancer research. A study demonstrated a one-pot, three-component approach to synthesize various analogs of this compound, which serve as intermediates for aurora 2 kinase inhibitors. This method emphasizes high stereoselectivity and yields, using water as an environmentally benign solvent (Xu et al., 2015).
3. Green Chemistry and Catalysis
In the field of green chemistry, this compound has been involved in Knoevenagel condensation reactions. A study demonstrated the use of morpholine/acetic acid in ionic liquids for catalyzing Knoevenagel condensations, yielding ethyl 2-chloroacetyl-3-arylpropenoates. This process represents a more environmentally friendly protocol than traditional methods (Paula et al., 2012).
4. Synthesis of Anticancer Compounds
This compound derivatives have been synthesized for potential use in cancer treatment. One study described the synthesis of a quinazolinone-based derivative, showing potent cytotoxic activity against various human cancer cell lines and inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, indicating its potential as an anti-cancer agent (Riadi et al., 2021).
5. Polymer Science Applications
This compound and related compounds find applications in polymer science. For example, new ionizable monomers like N-ethyl morpholine metacrylate and its homopolymers were prepared for potential use in smart hydrogels for drug delivery and tissue engineering (Velasco et al., 2008).
Mécanisme D'action
The mechanism of action of a compound refers to how it interacts with other compounds or systems. For pharmaceutical compounds, this often involves interactions with biological systems or processes . The mechanism of action for Ethyl (E)-3-Morpholinoacrylate is not known without further information.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl (E)-3-morpholin-4-ylprop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-2-13-9(11)3-4-10-5-7-12-8-6-10/h3-4H,2,5-8H2,1H3/b4-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZTFOBJTWGCIFC-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CN1CCOCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/N1CCOCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



